molecular formula C8H15NO3 B14872989 Cyclopentyl methoxy(methyl)carbamate

Cyclopentyl methoxy(methyl)carbamate

Cat. No.: B14872989
M. Wt: 173.21 g/mol
InChI Key: IPPSTNOHEZTCGP-UHFFFAOYSA-N
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Description

Cyclopentyl methoxy(methyl)carbamate is an organic compound characterized by a cyclopentane ring attached to a carbamate group (N-methoxy-N-methylcarbamate). The molecular framework combines the steric bulk of the cyclopentyl group with the polar carbamate functionality, which typically confers stability and bioactivity. Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer industries due to their hydrolytic stability and ability to act as prodrugs or enzyme inhibitors .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

cyclopentyl N-methoxy-N-methylcarbamate

InChI

InChI=1S/C8H15NO3/c1-9(11-2)8(10)12-7-5-3-4-6-7/h7H,3-6H2,1-2H3

InChI Key

IPPSTNOHEZTCGP-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OC1CCCC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl methoxy(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate compound .

Another method involves the use of dimethyl carbonate as a carbamoylating agent. This reaction is carried out in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 at elevated temperatures (around 150°C) to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact and ensure sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl methoxy(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentyl methoxy(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of cyclopentyl methoxy(methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This inhibition is achieved through the formation of a covalent bond between the carbamate group and the active site of the enzyme .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Cyclopentyl methoxy(methyl)carbamate and related carbamates:

Compound Name Molecular Formula Substituents/Functional Groups Unique Features Applications
This compound C₈H₁₅NO₃ Cyclopentyl, methoxy(methyl)carbamate Balanced lipophilicity and polarity Potential enzyme inhibition, prodrug
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ 4-nitrophenyl, methoxycarbamate Electron-withdrawing nitro group Reactive intermediate in synthesis
tert-Butyl cyclopentylcarbamate C₁₀H₁₉NO₂ tert-butyl, cyclopentylcarbamate Steric hindrance from tert-butyl Protecting group in peptide synthesis
Methyl N-phenylcarbamate C₈H₉NO₂ Methyl, phenylcarbamate Aromatic ring for π-π interactions Agrochemical intermediates
(9H-Fluoren-9-yl)methyl cyclopentylcarbamate C₂₀H₂₁NO₂ Fluorenylmethyl, cyclopentylcarbamate Fluorenyl enhances UV activity Photolabile protecting groups

Key Observations :

  • The methoxy(methyl) group may enhance solubility relative to purely lipophilic tert-butyl derivatives .
  • Reactivity : Unlike 4-nitrophenyl N-methoxycarbamate, which is highly reactive due to its nitro group , the target compound’s methoxy(methyl) substituent likely reduces electrophilicity, favoring hydrolytic stability.

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